molecular formula C15H24ClNO4S B12720330 Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride CAS No. 85462-85-7

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride

Cat. No.: B12720330
CAS No.: 85462-85-7
M. Wt: 349.9 g/mol
InChI Key: KFNRDFUMXWPNSF-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core with a carboxylic acid group at position 2 and a complex substituent at position 3: a 2-hydroxy-3-((1-methylethyl)amino)propoxy chain. The isopropylamino group and hydroxyl moiety in the propoxy chain may confer receptor-binding properties, possibly targeting adrenergic or neurotransmitter pathways . Its synthesis likely involves multi-step functionalization of the tetrahydrobenzo[b]thiophene scaffold, as seen in analogous compounds (e.g., amidation, ester hydrolysis, and salt formation) .

Properties

CAS No.

85462-85-7

Molecular Formula

C15H24ClNO4S

Molecular Weight

349.9 g/mol

IUPAC Name

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H23NO4S.ClH/c1-9(2)16-7-10(17)8-20-13-11-5-3-4-6-12(11)21-14(13)15(18)19;/h9-10,16-17H,3-8H2,1-2H3,(H,18,19);1H

InChI Key

KFNRDFUMXWPNSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[b]thiophene Core

The benzo[b]thiophene nucleus is commonly synthesized via cyclization reactions involving thiophenes and aromatic precursors. Typical methods include:

  • Friedel-Crafts acylation followed by cyclization to form the benzothiophene ring.
  • Use of thiophene derivatives with appropriate substituents to enable ring closure.

Tetrahydro Ring Formation (Positions 4,5,6,7)

The tetrahydro substitution is introduced by selective hydrogenation of the benzo[b]thiophene ring system:

  • Catalytic hydrogenation under controlled conditions (e.g., Pd/C catalyst, hydrogen gas) reduces the aromatic ring partially to the tetrahydro derivative.
  • Careful control of reaction time and pressure is essential to avoid over-reduction.

Introduction of the 3-(2-hydroxy-3-(isopropylamino)propoxy) Side Chain

This step involves etherification and amination reactions:

  • The 3-position hydroxyl or halide precursor on the tetrahydrobenzo[b]thiophene is reacted with a suitable epoxide or halohydrin derivative containing the 2-hydroxy-3-(isopropylamino)propoxy moiety.
  • Nucleophilic substitution or ring-opening of epoxides with the amine group is a common approach.
  • Protection/deprotection strategies may be employed to ensure selective functionalization.

Formation of the Hydrochloride Salt

  • The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.
  • This step improves compound stability and facilitates purification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzo[b]thiophene core synthesis Friedel-Crafts acylation, cyclization 70-85 Requires anhydrous conditions
Tetrahydro ring hydrogenation Pd/C, H2 gas, 1-5 atm, room temp to 50°C 80-90 Partial reduction, avoid over-hydrogenation
Side chain introduction Epoxide ring-opening with isopropylamine 65-75 May require base catalyst (e.g., K2CO3)
Hydrochloride salt formation HCl in ethanol, precipitation 90-95 Final purification step

Research Findings and Optimization Notes

  • Selectivity in hydrogenation is critical to maintain the tetrahydro structure without full saturation.
  • Side chain attachment efficiency depends on the purity of the intermediate and the reactivity of the epoxide or halohydrin precursor.
  • Use of protecting groups on the hydroxy or amino functionalities can improve yields by preventing side reactions.
  • The hydrochloride salt form shows improved solubility and stability , which is important for pharmaceutical formulation.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Challenges/Considerations
Core synthesis Cyclization via Friedel-Crafts Aromatic precursors, Lewis acid catalyst Control of regioselectivity
Tetrahydro ring formation Catalytic hydrogenation Pd/C, H2 gas, controlled pressure/temp Avoid over-reduction
Side chain functionalization Nucleophilic substitution/epoxide ring-opening Epoxide or halohydrin, isopropylamine, base catalyst Regioselectivity, protecting groups
Salt formation Acid-base reaction HCl in ethanol or ether Purity and crystallization control

Chemical Reactions Analysis

Types of Chemical Reactions

This compound can participate in various chemical reactions typical of carboxylic acids and amines:

  • Esterification : The carboxylic acid group can react with alcohols to form esters under acidic conditions. For example, the ethyl ester of this compound has a molecular weight of approximately 341.5 g/mol .

  • Amidation : The presence of the carboxylic acid group allows for the formation of amides, which may exhibit enhanced biological properties. This can be achieved using coupling agents like EDC·HCl.

  • Chlorination : The carboxylic acid group can be converted into an acid chloride using thionyl chloride, which can then react with amines to form amides or with alcohols to form esters.

Reaction Conditions and Catalysts

The synthesis and modification of benzo(b)thiophene-2-carboxylic acid derivatives often require careful control of reaction conditions:

  • Temperature and Solvent Choice : These factors significantly influence the yield and selectivity of reactions. Common solvents include organic solvents like dichloromethane or dimethylformamide.

  • Phase Transfer Catalysts : These can enhance the efficiency of reactions by facilitating the transfer of reactants between phases, especially in reactions involving water and organic solvents.

  • Inert Atmosphere : To prevent oxidation or contamination, reactions are often conducted under an inert atmosphere, such as nitrogen or argon.

Chemical Reactions Table

Reaction TypeReactantsProductsConditions
EsterificationCarboxylic acid, alcoholEster, waterAcidic conditions
AmidationCarboxylic acid, amineAmide, waterCoupling agents like EDC·HCl
ChlorinationCarboxylic acid, thionyl chlorideAcid chlorideInert atmosphere

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that benzo(b)thiophene derivatives exhibit significant antimicrobial activity. For instance, studies showed that certain derivatives were effective against Mycobacterium tuberculosis and multidrug-resistant strains. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.60 μg/mL against dormant M. bovis BCG, indicating potent antitubercular properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated low cytotoxicity against human cancer cell lines while maintaining high selectivity indices. This suggests that benzo(b)thiophene derivatives could be developed into anticancer agents with fewer side effects compared to traditional chemotherapeutics .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the efficient synthesis of benzo(b)thiophene derivatives. This method allows for rapid reaction times and high yields, making it a favorable approach for producing compounds with varied functional groups .

Traditional Organic Synthesis

Traditional organic synthesis methods remain relevant for producing benzo(b)thiophene derivatives. These methods often involve multi-step reactions that can be tailored to introduce specific substituents on the thiophene ring, enhancing the compound's biological activity .

Antitubercular Activity Study

A study focused on synthesizing various benzo(b)thiophene-2-carboxylic acid derivatives and evaluating their efficacy against Mycobacterium tuberculosis. The findings revealed that certain compounds exhibited remarkable activity against both drug-sensitive and multidrug-resistant strains, with implications for developing new antitubercular therapies .

Antimicrobial Screening Against Staphylococcus aureus

Another investigation combined the benzo(b)thiophene nucleus with acylhydrazone functional groups to create a library of compounds screened against Staphylococcus aureus. Among the synthesized compounds, several demonstrated significant antibacterial activity, highlighting the versatility of benzo(b)thiophene derivatives in addressing bacterial infections .

Mechanism of Action

The mechanism of action of benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzo(b)thiophene core can interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Biological Activity/Application Reference
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride Ethyl ester (vs. free acid), tert-butylamino (vs. isopropylamino) Not explicitly stated; likely β-adrenergic modulation
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride monohydrate Quinuclidine amine substituent, chlorine at position 7 Cholinergic agent (e.g., encenicline)
(E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Acylhydrazone group, chlorine at position 6 Anti-MRSA (MIC: 4 µg/mL)
7-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives (e.g., 7b) Chlorine at position 7 Antitubercular (MIC: 2.73–22.86 µg/mL)

Pharmacological Activity

  • Antimicrobial Efficacy :
    • Acylhydrazones (e.g., II.b) show potent activity against MRSA (MIC: 4 µg/mL) .
    • Chlorinated derivatives (e.g., 7b) inhibit multidrug-resistant M. tuberculosis (MIC: 2.73 µg/mL) .
  • Neuroactive Potential: Encenicline’s quinuclidine group targets nicotinic acetylcholine receptors . The target compound’s isopropylamino-hydroxyl motif may mimic β-blockers (e.g., propranolol) but with a unique scaffold.

Structure-Activity Relationship (SAR)

  • Position 2 : Carboxylic acid or ester critical for binding (e.g., acylhydrazones require free -COOH for anti-MRSA activity) .
  • Position 3: Propoxy chain with amino alcohol enhances solubility and receptor interaction .
  • Substituents : Chlorine at position 6/7 improves antimicrobial potency ; bulkier amines (e.g., quinuclidine) influence CNS targeting .

Physicochemical Properties

Property Target Compound (Hydrochloride) Benzo[b]thiophene-2-carboxylic Acid Methyl Ester Derivative
Solubility High (aqueous) Soluble in ethanol, acetone Soluble in organic solvents
Melting Point Not reported 236–242°C Lower (ester form)
Bioavailability Enhanced via salt formation Low (free acid) Improved (ester prodrug)

Biological Activity

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H30ClNO4S
  • Molecular Weight : 367.96 g/mol
  • CAS Number : 85462-80-2
  • Solubility : Sparingly soluble in water (0.26 g/L at 25°C)

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities including anticancer and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of benzo[b]thiophenes exhibit potent antitumor effects. For instance, a study evaluated the cytotoxicity of various derivatives against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 23.2 µM, indicating significant antiproliferative activity. The mechanisms involved include:

  • Apoptosis Induction : The compound triggered early and late apoptosis in treated cells, with 8.73% of cells in early apoptosis and 18.13% in late apoptosis compared to untreated controls .
  • Cell Cycle Arrest : Flow cytometry analysis revealed G2/M phase arrest and S-phase arrest, suggesting interference with cell cycle progression .

Analgesic Effects

Recent studies have highlighted the analgesic properties of related compounds derived from benzo[b]thiophene structures. In experiments using the "hot plate" method on mice, certain derivatives exhibited analgesic effects surpassing those of standard pain relief medications like metamizole .

Antimicrobial Activity

Benzo[b]thiophene derivatives have also been investigated for their antimicrobial properties. A specific derivative showed effectiveness against drug-resistant strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL without cytotoxic effects on human lung A549 cells .

Allosteric Modulation

The compound acts as an allosteric enhancer at the A1 adenosine receptor, which plays a critical role in various physiological processes including sleep regulation and neuroprotection . This mechanism suggests potential applications in treating conditions such as anxiety and sleep disorders.

Study 1: Antitumor Efficacy in MCF-7 Cells

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with benzo[b]thiophene derivatives led to:

TreatmentIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)
Control-3.33-
Compound 423.28.7318.13

These results indicate that the compound not only reduces cell viability but also promotes apoptotic pathways effectively.

Study 2: Analgesic Activity Assessment

In a comparative study assessing analgesic effects:

CompoundAnalgesic Effect (Scale)
MetamizoleModerate
Benzo[b]thiophene DerivativeHigh

The benzo[b]thiophene derivative displayed superior analgesic activity compared to the control drug, suggesting its potential as a novel analgesic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can low yields be addressed?

  • Methodological Answer : The synthesis can be optimized using Rhodium(III)-catalyzed C-H alkenylation, which enables regioselective functionalization of the benzo[b]thiophene core . For derivatives with hydroxypropoxy substituents, NaH-mediated alkoxylation in THF at 0°C has been effective, though yields may vary depending on steric hindrance. Low yields in alkenylation reactions (e.g., 32% mono- vs. 6% dialkenylated products) can be mitigated by adjusting catalyst loading or reaction time .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For example, 13C^{13}\text{C} NMR can resolve carbonyl signals (e.g., 192.6 ppm for aldehydes) and distinguish between aromatic and aliphatic carbons . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like hydroxyls or amines .

Q. How should researchers handle acute toxicity concerns during pharmacological studies?

  • Answer : Acute toxicity data (e.g., LD50_{50} >1 g/kg in mice via intraperitoneal injection) suggest strict adherence to safety protocols. Behavioral changes and respiratory depression are key endpoints to monitor. Dose escalation studies in preclinical models are recommended to establish safe thresholds .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its antitubercular and anti-inflammatory activity?

  • Answer :

  • Antitubercular Activity : Substituents on the tetrahydrobenzo[b]thiophene core significantly impact efficacy. For example, derivatives with isopropylamino-propoxy groups show MIC values of 0.60–22.86 μg/mL against Mycobacterium tuberculosis H37Ra and multidrug-resistant strains (Table 1) .

  • Anti-Inflammatory Activity : Hydroxypropoxy groups enhance radical scavenging (IC50_{50} <10 μM in DPPH assays), while diarylthiophene derivatives reduce COX-2 expression by >50% in vitro .

    Table 1 : Antitubercular Activity of Selected Derivatives

    CompoundMIC (μg/mL) vs. H37RaMIC (μg/mL) vs. MDR-MTB
    7b2.7322.86
    8c0.606.12
    8g0.615.94

Q. How can contradictions in bioactivity data (e.g., varying MICs across strains) be resolved?

  • Answer : Discrepancies arise from differences in bacterial membrane permeability or enzymatic targets. For M. bovis BCG, oxygen-deprived conditions (mimicking dormancy) reduce MICs by 10-fold compared to aerobic cultures. Use standardized protocols (e.g., microplate Alamar Blue assays) to ensure consistency .

Q. What computational strategies elucidate its mechanism of action?

  • Answer : Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the hydroxypropoxy group and CYP2E1/3 active sites (binding affinity: −9.2 kcal/mol). Density Functional Theory (DFT) calculations further predict electron-withdrawing effects of chlorine substituents on reactivity .

Q. How is regioselectivity achieved during functionalization of the benzo[b]thiophene scaffold?

  • Answer : Rhodium(III) catalysts favor C3 alkenylation in thiophene-3-carboxylic acid (80% yield), while steric effects in benzo[b]thiophene-2-carboxylic acid limit reactivity to mono-alkenylation. Solvent polarity (e.g., THF vs. DMF) and temperature also modulate regioselectivity .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Answer : Hydrochloride salt formation enhances aqueous solubility. For in vivo models, PEG-based nanoemulsions or cyclodextrin complexes increase plasma half-life by 2–3 fold. Toxicity profiles (e.g., respiratory effects) must be monitored during dose optimization .

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